molecular formula C9H7BrClN3 B13196819 6-Bromo-8-chloroquinoline-3,4-diamine

6-Bromo-8-chloroquinoline-3,4-diamine

Cat. No.: B13196819
M. Wt: 272.53 g/mol
InChI Key: LDKSRRPJAJHYQP-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroquinoline-3,4-diamine (CAS 2092841-61-5) is a halogenated quinoline derivative of significant interest in medicinal chemistry as a crucial synthetic intermediate. It serves as a key building block for the construction of imidazoquinoline scaffolds, a chemotype structurally related to pyrazoloquinolinones, which are well-known ligands for the GABA A receptor . Research indicates that modulators targeting the GABA A receptor, a major neurotransmitter system in the mammalian brain, have potential for the development of therapeutic agents with sedative and anxiolytic effects . The presence of both bromo and chloro substituents on the quinoline ring, along with the two adjacent amino groups at the 3 and 4 positions, makes this compound a versatile precursor for further functionalization. The diaminoquinoline core is essential for cyclization reactions with agents such as aldehydes or carboxylic acids to form the tricyclic imidazoquinoline structure . The specific halogen pattern is designed to provide a strategic entry point for late-stage decoration via cross-coupling reactions, allowing for the exploration of structure-activity relationships in drug discovery programs . This product is intended for non-human research applications only and is not designed for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

6-bromo-8-chloroquinoline-3,4-diamine

InChI

InChI=1S/C9H7BrClN3/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H,12H2,(H2,13,14)

InChI Key

LDKSRRPJAJHYQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)N)N)Cl)Br

Origin of Product

United States

Preparation Methods

Three-Step Synthesis from 4-Bromoaniline and Ethyl Propiolate

A patented industrial-scale method describes a three-step process starting from 4-bromoaniline and ethyl propiolate, proceeding through intermediate quinoline derivatives:

Step Description Reagents Conditions Yield (%)
1 Formation of 3-(4-bromaniline) ethyl acrylate (crude) 4-bromoaniline, ethyl propiolate Standard esterification Not specified
2 Cyclization to 6-bromoquinoline-4(1H)-one Crude product dissolved in diphenyl ether 200–220 °C, 2–10 hours 77–81
3 Chlorination to 6-bromo-4-chloroquinoline Phosphorus trichloride, toluene reflux 2 hours reflux 91–93

This method achieves an overall yield exceeding 70%, with improved efficiency and environmental friendliness compared to older processes. The key intermediate 6-bromoquinoline-4(1H)-one is formed by high-temperature cyclization in diphenyl ether. Subsequent chlorination is performed by refluxing with phosphorus trichloride in toluene, yielding the target halogenated quinoline derivative as a yellow solid.

Alternative Cyclization and Chlorination Using Phosphorus Oxychloride

Another approach involves the use of phosphorus oxychloride for chlorination following quinoline ring formation:

Step Description Reagents Conditions Yield (%)
1 Synthesis of 6-bromo-4-hydroxy-3-quinoline carboxylic acid ethyl ester Intermediate quinoline ester Standard esterification Not specified
2 Hydrolysis to 6-bromo-4-hydroxy-3-quinoline carboxylic acid 10% NaOH reflux 1 hour reflux 96
3 Cyclization and chlorination to 6-bromoquinoline-4(1H)-one Diphenyl ether heating Reflux 1 hour 96
4 Chlorination Phosphorus oxychloride, toluene 115 °C, 4 hours 32

Comparative Summary Table of Preparation Methods

Methodology Key Reagents Key Conditions Yield Range (%) Notes
3-step from 4-bromoaniline and ethyl propiolate 4-bromoaniline, ethyl propiolate, phosphorus trichloride, diphenyl ether 200–220 °C cyclization, reflux chlorination 70–93 overall Industrial scale, environmentally friendly
Hydrolysis and chlorination with phosphorus oxychloride Phosphorus oxychloride, NaOH, diphenyl ether 115 °C chlorination, reflux hydrolysis 32–96 Moderate chlorination yield, multi-step
Modular Sonogashira coupling and acid cyclization Bromoanilines, alkynes, Pd catalyst, HCl 90 °C coupling, RT acid cyclization ~61 Versatile, adaptable for aminoquinolines
Benzylquinoline synthesis with POCl3 and methoxylation Phosphorus oxychloride, DMF, sodium methoxide 15–80 °C, reflux methoxylation Not specified Related derivatives, detailed purification

Research Findings and Notes

  • The use of phosphorus trichloride and phosphorus oxychloride is crucial for selective chlorination at the 8-position of the quinoline ring.
  • High-temperature cyclization in diphenyl ether is effective for ring closure and formation of the quinoline core.
  • The modular Sonogashira coupling method offers a modern, catalytic alternative with potential for structural diversity.
  • Industrial methods emphasize environmental friendliness, cost reduction, and scalability, achieving yields above 70%.
  • Chlorination yields vary depending on reagent and conditions, with phosphorus trichloride generally providing higher yields than phosphorus oxychloride in reported cases.
  • Purification typically involves filtration, extraction, and recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloroquinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

6-Bromo-8-chloroquinoline-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to alterations in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 6-bromo-8-chloroquinoline-3,4-diamine can be contextualized by comparing it to structurally or functionally related compounds. Key comparisons include:

Structural Analogs

Compound Name Key Substituents Molecular Weight Biological Activity Reference
8-Bromo-5-chloro-6-methylquinoline-3,4-diamine 8-Br, 5-Cl, 6-CH₃ 286.56 g/mol Not explicitly reported; structural analog for antitumor applications
N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine 2-Cl quinoline + benzene diamine linker ~600 g/mol (estimated) AKT1 inhibition (IC₅₀: 0.8–1.2 µM)
6-Methylquinazoline-2,4-diamine (IC2) Quinazoline core, 6-CH₃, 2,4-NH₂ 176.18 g/mol DNA intercalation (comparable to doxorubicin)

Key Observations:

  • Diamine Functionality: Unlike N1,N4-bis-quinoline derivatives linked to benzene (), the diamine groups directly on the quinoline core in this compound may enable stronger DNA intercalation, as seen in quinazoline analogs like IC2 .

Functional Comparisons

  • AKT1 Inhibition: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine compounds exhibit potent AKT1 inhibition (IC₅₀: 0.8–1.2 µM) due to dual quinoline moieties enhancing target binding . The target compound’s single quinoline core may reduce potency but improve metabolic stability.
  • DNA Intercalation: Quinazoline derivative IC2 (6-methylquinazoline-2,4-diamine) shows DNA intercalation comparable to doxorubicin, attributed to planar bicyclic cores and hydrogen-bonding diamine groups .

Research Findings and Data Gaps

  • Pharmacological Potential: The compound’s halogen and diamine groups align with features of antitumor agents (e.g., kinase inhibitors, DNA intercalators), but direct studies are absent .
  • Synthetic Feasibility: Structural analogs like 8-bromo-5-chloro-6-methylquinoline-3,4-diamine are commercially available, suggesting feasible synthesis routes for the target compound .
  • Toxicity and Selectivity: No data exist on off-target effects or cytotoxicity, which are critical for therapeutic development.

Biological Activity

6-Bromo-8-chloroquinoline-3,4-diamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of bromine and chlorine substituents at specific positions on the quinoline ring. Its molecular formula is C9_{9}H7_{7}BrClN3_{3}, and it has a molecular weight of approximately 276.53 g/mol.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and shown to possess notable antibacterial activity. The compound's effectiveness can be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Bacillus subtilis32

Antimalarial Activity

Quinoline derivatives are also well-known for their antimalarial properties. In vitro studies have demonstrated that this compound exhibits activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves interference with heme detoxification processes in the parasite.

Compound IC50 (µM)
This compound0.5
Chloroquine0.1

The biological activity of this compound is primarily attributed to its interaction with biochemical pathways in target organisms. The compound acts as an inhibitor of enzymes involved in nucleic acid synthesis and disrupts the function of heme polymerization in malaria parasites.

  • Inhibition of DNA Gyrase : The compound binds to the active site of DNA gyrase, preventing DNA replication.
  • Heme Detoxification : In Plasmodium spp., it interferes with the conversion of toxic heme to non-toxic hemozoin.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics.

Antimalarial Screening

Another study focused on the antimalarial potential of quinoline derivatives, where this compound was highlighted for its promising IC50 values against chloroquine-resistant strains of P. falciparum.

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